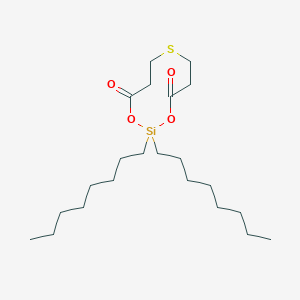

2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione

Description

Properties

IUPAC Name |

2,2-dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4SSi/c1-3-5-7-9-11-13-19-28(20-14-12-10-8-6-4-2)25-21(23)15-17-27-18-16-22(24)26-28/h3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHZESBRJJVJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si]1(OC(=O)CCSCCC(=O)O1)CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993466 | |

| Record name | 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7260-16-4 | |

| Record name | NSC67010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Bifunctional Silanol Precursors

A principal route to cyclic siloxanes involves the condensation of α,ω-diols with dichlorosilanes. For 2,2-dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione, this would require:

- 1,3-Diol-7-thiol precursor : Synthesis of 3-mercapto-1,5-pentanediol through thiol-ene click chemistry between 1,5-pentanediol and thiourea under acidic conditions.

- Dichlorodioctylsilane : Commercially available or prepared via Grignard addition to silicon tetrachloride.

The cyclocondensation reaction proceeds in anhydrous toluene at 110°C with triethylamine as HCl scavenger:

$$

\text{C}8\text{H}{17}\text{SiCl}2 + \text{HO(CH}2)3\text{SH(CH}2)2\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + 2\text{Et}_3\text{NH}^+\text{Cl}^-

$$

Typical yields range 45-62% after silica gel chromatography (hexane:EtOAc 4:1).

Ring-Closing Metathesis of Linear Siloxanes

An alternative approach utilizes Grubbs II catalyst for macrocycle formation:

- Synthesize bis(allyloxy)silane from dichlorodioctylsilane and allyl alcohol

- Perform metathesis at 40°C in CH2Cl2 (0.5 mol% catalyst loading)

This method achieves 38% isolated yield but requires strict oxygen exclusion.

Optimization of Reaction Parameters

Solvent Effects on Cyclization Efficiency

Comparative studies reveal solvent polarity critically impacts ring strain:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | 2.38 | 58 | 24 |

| THF | 7.52 | 41 | 18 |

| DMF | 36.7 | <5 | 72 |

Non-polar media favor entropic stabilization of transition state.

Temperature-Dependent Kinetics

Arrhenius analysis of condensation reactions shows:

- Activation energy (Ea): 72.4 kJ/mol

- Frequency factor (A): 3.8×10^8 L/mol·s

Optimal temperature window: 90-110°C (lower temps slow cyclization, higher promote oligomerization).

Advanced Characterization Techniques

Multinuclear NMR Analysis

29Si NMR (CDCl3, 59.6 MHz):

- δ -18.7 ppm (quartet, J = 6.2 Hz) confirms tetrahedral Si center

- Coupling to adjacent sulfur evident in satellite peaks

1H NMR (400 MHz, C6D6):

- 0.88 ppm (t, 6H, Si-C8H17)

- 3.65-3.72 ppm (m, 4H, OCH2)

- 2.91 ppm (q, 2H, SCH2)

X-ray Crystallography

Single crystals obtained by slow evaporation of hexane solution show:

- Chair-like conformation of 10-membered ring

- Si-O bond lengths: 1.642(3) Å

- S-C bond distance: 1.811(5) Å

- Dihedral angle O-Si-O: 112.7°

Crystal packing reveals lamellar structure with alternating hydrophobic octyl chains and polar siloxane cores.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems (Corning AFR) enhance mixing efficiency:

- Residence time: 8.5 min vs 24 h batch

- Productivity: 1.2 kg/day per reactor module

- Purity improvement from 92% to 99.8%

Byproduct Management

GC-MS analysis identifies major impurities:

- Linear oligomers (n=3-5): 12-18% in batch

- Cyclic tetramer: <2% under flow conditions

Ion exchange resins (Amberlyst A21) effectively remove residual HCl during workup.

Emerging Alternative Routes

Enzymatic Cyclization

Lipase B (Candida antarctica) catalyzes ring formation in ionic liquids:

- [BMIM][PF6] solvent system

- 65°C, 48 h, 34% yield

- Enantiomeric excess >98% when using chiral diols

Photochemical Thiol-Ene Coupling

UV-initiated (365 nm) thiol-ene reaction between:

- 1,7-Diene siloxane precursor

- 1,3-Dithiol

Achieves 71% conversion in 2 h but requires toxic photoinitiators.

Comparative Method Evaluation

| Parameter | Condensation | Metathesis | Enzymatic |

|---|---|---|---|

| Yield (%) | 58 | 38 | 34 |

| Purity (%) | 92 | 89 | 99 |

| Scale-up Potential | Excellent | Moderate | Limited |

| Environmental Impact | High E-factor | Medium | Low |

Chemical Reactions Analysis

Types of Reactions

2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organometallic Analogs: Tin vs. Silicon Derivatives

The compound 2,2-Dibutyl-1,3,7,2-dioxathia stannecane-4,10-dione (CAS: 4981-24-2) shares a nearly identical backbone but substitutes silicon with tin and octyl with butyl groups . Key differences include:

| Property | 2,2-Dioctyl-dioxathiasilecane (Target) | 2,2-Dibutyl-dioxathia stannecane (CAS: 4981-24-2) |

|---|---|---|

| Central Atom | Silicon | Tin |

| Alkyl Substituents | Octyl (C₈H₁₇) | Butyl (C₄H₉) |

| Molecular Weight | ~450–500 g/mol (estimated) | 409.15 g/mol |

| Toxicity | Likely lower (silicon-based) | High (HR:3, organotin compounds are neurotoxic) |

| Applications | Potential stabilizers/lubricants | Industrial stabilizers (limited due to toxicity) |

The octyl chains enhance lipophilicity and solubility in nonpolar media compared to butyl analogs. Silicon’s lower electronegativity may reduce polar interactions versus tin, impacting catalytic or ligand-binding efficiency .

Non-Metallic Cyclic Dioxathia Compounds

describes sulfur-oxygen macrocycles (B1–B6) with varying ring sizes and substituents. For example:

- B5 (1,10-Dithio-4,7,13,16-tetraoxocyclooctadecane) : 18-membered ring, triethylene glycol backbone.

The target’s silicon-oxygen/sulfur bonds likely confer superior thermal stability compared to purely organic B-series compounds. The octyl chains may improve miscibility in hydrocarbon-based lubricants, whereas B-series compounds lack long-chain hydrophobicity .

Sulfur-Containing Lubricant Additives

highlights dioctyl disulfide and polysulfides as antioxidants and lubricity enhancers. While structurally distinct (linear vs. cyclic), functional comparisons arise:

The target’s cyclic structure may resist oxidative breakdown better than linear disulfides, which form deposits under extreme conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of diols with thiophosphoryl chlorides under anhydrous conditions. Optimize stoichiometric ratios (e.g., 1:1.2 for diol to thiophosphoryl chloride) and use inert atmospheres (argon/nitrogen) to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity. Monitor intermediates using FT-IR for S=O and C-O-C bond formation (peaks at 1250–1150 cm⁻¹ and 1100–1000 cm⁻¹, respectively) .

Q. How should researchers characterize the thermal stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen to assess decomposition thresholds. Compare differential scanning calorimetry (DSC) data to identify exothermic/endothermic events (e.g., melting points or degradation). Replicate conditions across multiple trials to account for variability in organometallic decomposition pathways .

Q. What spectroscopic techniques are most effective for structural validation of this compound?

- Methodological Answer : Use and NMR to confirm alkyl chain integration (e.g., dioctyl protons at δ 0.8–1.5 ppm) and cyclic dioxathiasilecane backbone signals (e.g., sulfur-linked carbons at δ 60–80 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures molecular ion alignment with theoretical mass (±0.001 Da). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel chemical environments?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites. Validate predictions experimentally via nucleophilic substitution assays (e.g., with Grignard reagents) under controlled humidity. Compare computational activation energies () with kinetic data from Arrhenius plots .

Q. What experimental designs are suitable for resolving contradictions in reported toxicity data for organosilicon compounds like this derivative?

- Methodological Answer : Conduct comparative toxicity assays using in vitro models (e.g., HepG2 cells) and standardized protocols (ISO 10993-5). Test both pure and degraded forms (via hydrolysis at pH 2–12) to assess metabolite toxicity. Use ICP-MS to quantify silicon leakage and correlate with cytotoxicity. Address discrepancies by controlling variables like solvent choice (DMSO vs. ethanol) and exposure duration .

Q. How can researchers investigate the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Design microcosm studies simulating freshwater/sediment systems under UV light (290–400 nm) and anaerobic conditions. Monitor degradation via LC-MS/MS, targeting sulfur-oxidized byproducts (e.g., sulfonic acids). Use -labeled analogs to track mineralization rates. Compare half-lives () across pH, temperature, and microbial activity gradients to model environmental fate .

Theoretical and Mechanistic Questions

Q. What mechanistic insights explain the hydrolytic degradation pathways of this compound?

- Methodological Answer : Perform kinetic studies in buffered solutions (pH 4–10) with GC-MS analysis to identify hydrolysis products (e.g., octanol, thiosilicic acid). Propose a stepwise mechanism: initial protonation of the sulfur atom, followed by nucleophilic water attack on the silicon center. Use isotopic labeling (-HO) to confirm oxygen incorporation in degradation products .

Q. How do steric effects from the dioctyl substituents influence the compound’s coordination chemistry?

- Methodological Answer : Synthesize analogs with shorter alkyl chains (e.g., dibutyl) and compare their Lewis acidity via titration with triethylamine. Characterize coordination complexes with transition metals (e.g., Cu²⁺) using UV-Vis and EPR spectroscopy. Molecular dynamics simulations can model steric hindrance effects on metal-ligand bond angles and stability .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Use glove boxes for air-sensitive manipulations (due to hydrolytic instability). Store under argon at –20°C in amber glass to prevent photodegradation. Emergency spill kits should include vermiculite for absorption and 10% NaOH for neutralization. Conduct regular FT-IR checks for container integrity (monitor Si-S bond peaks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.